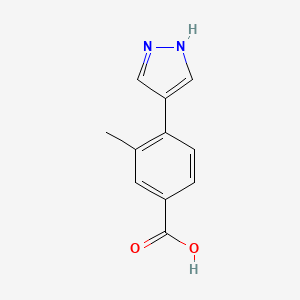
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzoic acid, featuring a pyrazole ring substituted at the 4-position and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid involves a multi-step process:
Starting Materials: The synthesis begins with 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Formation of 4-Bromo-1H-pyrazole: These starting materials undergo a reaction to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学研究应用
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
相似化合物的比较
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but lacks the methyl group at the 3-position.
3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the methyl group and the pyrazole ring in 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid provides unique steric and electronic properties. These features can enhance its reactivity and binding affinity in various applications, distinguishing it from other similar compounds.
生物活性
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a benzoic acid moiety, which influences its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The pyrazole ring can form hydrogen bonds and engage in electrostatic interactions, enhancing binding affinity to target proteins. This leads to the modulation of enzyme activity and signaling pathways, contributing to its pharmacological effects.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL .
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines like TNF-alpha in cellular models. In vitro assays showed that it effectively reduced LPS-induced inflammation in BV-2 microglial cells, suggesting potential therapeutic applications in treating neuroinflammatory conditions .
3. Anticancer Potential
The anticancer activity has been evaluated against various cancer cell lines. For example, compounds structurally related to this compound demonstrated significant antiproliferative effects on HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 20 to 50 μM .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
3-methyl-4-(1H-pyrazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(11(14)15)2-3-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKSBWLHCFUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














